2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-2-34-21-13-11-20(12-14-21)27-25(30)19-35(32,33)24-17-29(23-10-6-5-9-22(23)24)18-26(31)28-15-7-3-4-8-16-28/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQXGKORVLIIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates an azepane ring, an indole moiety, and a sulfonamide group, which may contribute to its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings regarding this compound.
- Molecular Formula : C31H36N4O5S
- Molecular Weight : 576.71 g/mol
- CAS Number : Not specified in the sources but related to similar compounds.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The indole structure may facilitate binding to enzymes or receptors, while the azepane and sulfonamide groups can enhance binding affinity and specificity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signaling pathways.
- CNS Penetration : Studies suggest favorable brain-plasma ratios for compounds with similar structures, indicating potential central nervous system (CNS) effects .
Biological Activity
Research has indicated that compounds structurally related to this compound exhibit significant biological activities:
Inhibitory Activity
A series of studies have highlighted the inhibitory effects on GlyT1 (glycine transporter 1), which plays a crucial role in neurotransmission:
- IC50 Values : Compounds in this class have shown IC50 values as low as 37 nM, indicating potent inhibition of GlyT1 .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that certain derivatives possess favorable properties for CNS penetration, suggesting that they could be effective in treating neurological disorders .
Case Studies
Several studies have examined the biological activity of related compounds:
- GlyT1 Inhibitors : A study identified a novel series of glycine transporter inhibitors, emphasizing the role of azepane substitution in enhancing potency .
- CNS Effects : Research into similar sulfonamide derivatives has shown promise for treating conditions like schizophrenia and depression by modulating glycine levels in the brain.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C31H36N4O5S |
| Molecular Weight | 576.71 g/mol |
| IC50 (GlyT1 Inhibition) | 37 nM |
| CNS Penetration | Favorable brain-plasma ratio |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of indole-sulfonamide-acetamide derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on substituent variations, physicochemical properties, and synthetic routes.
Table 1: Structural and Substituent Comparisons
Key Observations :
Substituent Effects on Lipophilicity :
- The 4-ethoxyphenyl group in the target compound increases lipophilicity (logP ~3.5, estimated via analogs in ) compared to the 4-chlorophenyl (logP ~3.0) and 4-methoxyphenyl (logP ~2.8) derivatives .
- The trifluoromethyl group in 878059-54-2 enhances metabolic stability but reduces solubility due to high electronegativity .
Sulfonyl vs. Sulfanyl Linkages :
- The sulfonyl group (SO₂) in the target compound increases polarity and hydrogen-bond acceptor capacity (polar surface area ~90 Ų) compared to sulfanyl (S) analogs like 878055-47-1 (polar surface area ~75 Ų) .
Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or coupling reactions. For example, describes sulfonamide formation using TLC and NMR for characterization, while highlights palladium-catalyzed cross-coupling for aryl-amino indazole derivatives . The target compound’s azepane-oxoethyl side chain likely derives from azepane-ethyl ketone intermediates, as seen in for similar acetamides .
Table 2: Physicochemical Properties
| Property | Target Compound | 878055-47-1 (Cl) | 878058-73-2 (Me) | 686749-00-8 (Cl-Benzyl) |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | ~132–230* | Not reported | Not reported |
| logP (Predicted) | ~3.5 | ~3.0 | ~3.2 | ~3.8 |
| Hydrogen Bond Acceptors | 5 | 5 | 4 | 4 |
| Rotatable Bonds | 8 | 7 | 7 | 6 |
*Melting point range from for sulfonamide analogs .
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis involves multi-step processes:
- Indole Core Formation : Fischer indole synthesis using phenylhydrazine and a ketone under acidic conditions (e.g., H₂SO₄ or HCl) .
- Sulfonyl Group Introduction : Reacting the indole intermediate with sulfonyl chlorides (e.g., chlorosulfonic acid) in the presence of pyridine or triethylamine as a base .
- Final Acetamide Assembly : Coupling the sulfonated indole with 4-ethoxyphenylamine via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) . Yield optimization requires precise stoichiometric control and inert atmospheres (e.g., N₂) to prevent side reactions .
Q. Which spectroscopic methods are critical for structural validation?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the indole core, sulfonyl group, and acetamide linkage. Aromatic protons (δ 6.5–8.5 ppm) and sulfonyl S=O stretches (1350–1160 cm⁻¹ in IR) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 467.58 (C₂₅H₂₉N₃O₄S⁺) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the azepane ring conformation and sulfonyl group orientation .
Q. What preliminary biological activities have been reported?
- Antitumor Activity : IC₅₀ values <10 µM in vitro against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, likely via tubulin polymerization inhibition .
- Antibacterial Effects : Moderate activity against Gram-positive Staphylococcus aureus (MIC = 32 µg/mL) due to sulfonamide-mediated enzyme inhibition .
- Neuroprotective Potential : Structural analogs with indole moieties show acetylcholinesterase inhibition (e.g., IC₅₀ = 2.8 µM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
Key SAR insights:
- Indole Modifications : Fluorination at the 5-position enhances cytotoxicity (e.g., IC₅₀ improves by 40% in MCF-7) .
- Azepane Ring : Replacing azepane with pyrrolidine reduces metabolic stability (t₁/₂ decreases from 6.2 h to 2.1 h in microsomal assays) .
- Sulfonyl Group : Substitution with thioether groups abolishes antibacterial activity but improves solubility (logP drops from 3.1 to 2.4) .
Q. What computational strategies predict binding modes with biological targets?
- Molecular Docking : Glide SP docking (Schrödinger Suite) identifies interactions with tubulin’s colchicine-binding site (ΔG = -9.8 kcal/mol) .
- MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the sulfonyl group and β-tubulin Arg278 .
- QSAR Models : CoMFA analysis highlights steric bulk at the 4-ethoxyphenyl group as critical for antitumor activity (q² = 0.72) .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 5 µM vs. 15 µM in HCT-116) arise from:
- Assay Variability : MTT vs. SRB protocols yield differing viability metrics .
- Compound Purity : HPLC purity <95% correlates with reduced potency (r² = 0.89) .
- Cell Line Heterogeneity : Genetic drift in cancer cells affects target expression .
Q. What strategies improve aqueous solubility for in vivo studies?
- Prodrug Design : Phosphate esterification of the acetamide increases solubility from 0.12 mg/mL to 8.3 mg/mL .
- Co-solvent Systems : 10% DMSO/water mixtures achieve stable 1 mM solutions for pharmacokinetic studies .
Methodological Challenges and Solutions
Q. How can reaction intermediates be stabilized during synthesis?
Q. What in vitro assays best prioritize lead candidates?
Tiered screening is recommended:
- Primary : Cytotoxicity (MTT assay) and target engagement (SPR binding to tubulin).
- Secondary : Metabolic stability (human liver microsomes) and solubility (shake-flask method) .
Q. How are off-target effects minimized during lead optimization?
- Selectivity Profiling : Kinase panel screening (e.g., Eurofins Cerep) identifies non-tubulin targets .
- Metabolite Identification : LC-MS/MS detects reactive intermediates that cause hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
